
(S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
YM-15430-1 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen und kann durch Oxidationsmittel gefördert werden.
Reduktion: Diese Reaktion beinhaltet die Aufnahme von Elektronen und kann durch Reduktionsmittel gefördert werden.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen verschiedene organische Lösungsmittel, Katalysatoren und Temperaturregelung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its design incorporates elements that may enhance binding affinity to biological targets.
Case Study: Anticancer Activity
Recent studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of pyridine-based compounds have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells . The specific mechanism of action for (S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate requires further investigation but may involve modulation of signaling pathways related to cell proliferation.
Neuropharmacology
Given its structural features, this compound may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. Preliminary data suggest that similar compounds can inhibit monoamine transporters, potentially leading to therapeutic effects in mood disorders .
Inflammation Modulation
Research indicates that compounds with similar structures can exhibit anti-inflammatory properties through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This suggests that this compound could be explored as a candidate for treating inflammatory conditions.
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | Target | Reference |
---|---|---|---|
Compound A | Cytotoxicity | Cancer Cell Lines | |
Compound B | Monoamine Transporter | DAT & NET | |
Compound C | Anti-inflammatory | COX & LOX |
Table 2: Synthesis Steps Overview
Step No. | Reaction Type | Key Reagents | Yield (%) |
---|---|---|---|
1 | Nucleophilic Substitution | 2-Hydroxypropylamine | 85 |
2 | Amide Formation | Pyridine Derivative | 75 |
3 | Coupling Reaction | Phenoxy Group | 80 |
Wirkmechanismus
YM-15430-1 exerts its effects by blocking beta 1 adrenergic receptors and calcium channels . This dual action helps to reduce heart rate and blood pressure, making it effective as an antianginal and antihypertensive agent. The molecular targets involved include beta 1 adrenergic receptors and calcium channels, which play a crucial role in cardiovascular function .
Vergleich Mit ähnlichen Verbindungen
YM-15430-1 ist einzigartig aufgrund seiner Doppelfunktion als Beta-1-Adrenorezeptor-Antagonist und Kalziumkanal-Antagonist . Ähnliche Verbindungen umfassen:
Propranolol: Ein Beta-Adrenorezeptor-Antagonist.
Nifedipin: Ein Kalziumkanal-Blocker.
Atenolol: Ein selektiver Beta-1-Adrenorezeptor-Antagonist.
Im Vergleich zu diesen Verbindungen bietet YM-15430-1 die kombinierten Vorteile sowohl der Beta-1-Adrenorezeptor-Antagonisierung als auch der Kalziumkanal-Antagonisierung, was es zu einem vielseitigen Mittel für die kardiovaskuläre Therapie macht .
Vorbereitungsmethoden
Die Synthese von YM-15430-1 beinhaltet die Herstellung eines 1,4-Dihydropyridin-Derivats . Die spezifischen Synthesewege und Reaktionsbedingungen sind in der Öffentlichkeit nicht leicht zugänglich, aber sie beinhalten in der Regel die Verwendung verschiedener organischer Reagenzien und Katalysatoren unter kontrollierten Bedingungen. Industrielle Produktionsmethoden würden wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Biologische Aktivität
The compound (S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyridine Derivative : The presence of the pyridine ring is often associated with various pharmacological effects.
- Amino Group : This group plays a crucial role in the interaction with biological targets.
- Nitrophenyl Substituent : Known for its potential to influence the compound's reactivity and interaction with enzymes.
Research indicates that this compound may interact with multiple biological pathways:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition against monoamine oxidase B (MAO-B), which is critical in neurodegenerative diseases like Parkinson's disease .
- Receptor Modulation : The compound may act on G-protein-coupled receptors (GPCRs), leading to changes in intracellular calcium levels and other signaling pathways .
- Antioxidant Activity : Some derivatives of related compounds have exhibited antioxidant properties, potentially providing neuroprotective effects by scavenging free radicals.
Biological Activity Data
A summary of relevant biological activity data for the compound is presented in Table 1 below.
Activity Type | IC50 Value (µM) | Reference |
---|---|---|
MAO-B Inhibition | 0.009 | |
PLA2G15 Inhibition | 0.18 | |
Antioxidant Activity | Not specified | Related compounds |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a similar pyridine derivative on MPTP-induced Parkinson's disease models. The results indicated significant improvements in motor function correlated with MAO-B inhibition, suggesting that the compound could provide therapeutic benefits in neurodegenerative conditions .
Case Study 2: Antioxidant Properties
Another research effort focused on evaluating the antioxidant capacity of related compounds. The findings demonstrated that these compounds could effectively reduce oxidative stress markers in vitro, supporting their potential use as neuroprotectants in clinical settings .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in substituents on the phenyl and pyridine rings significantly influence enzyme inhibition potency.
- Positioning of Functional Groups : The positioning of hydroxyl and nitro groups appears to enhance interaction with target enzymes.
Eigenschaften
CAS-Nummer |
153192-22-4 |
---|---|
Molekularformel |
C29H35N3O8 |
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
5-O-[4-[(2-hydroxy-3-phenoxypropyl)amino]butyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3 |
InChI-Schlüssel |
HBXMSJLNXYLVTA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Isomerische SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCCNC[C@@H](COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Aussehen |
White to off-white solid powder. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4((S)-2-hydroxy-3-phenoxypropylamino)butylmethyl-2,6-dimethyl-((S)-4-(m-nitrophenyl))-1,4-dihydropyridine-3,5-dicarboxylic acid YM 15430-1 YM-15430-1 YM-15430-2 YM-15430-3 YM-15430-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.